2,3-dihydro-1H-pyrrolo[2,3-b]pyridine - 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1186280
CAS Number: 10592-27-5
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The heterocyclic compound 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a fused pyrrolopyridine ring system, which serves as a core structure for the development of various pharmacologically active agents. The research on these compounds spans across different areas, including anti-inflammatory, antiproliferative, and anti-secretory activities, as well as their potential use in pharmaceuticals and agrochemicals126.

Synthesis Analysis
  • Fischer Indole Synthesis: This classic approach involves the acid-catalyzed cyclization of arylhydrazones derived from substituted pyridines. []
  • Cascade Reactions: These one-pot multi-step reactions offer efficient routes to access diversely substituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from readily available starting materials. [, , ]
  • Cyclization of β-Enaminones: This method utilizes the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of a base catalyst. []
  • Functionalization of 1H-Pyrrolo[2,3-b]pyridine: This approach involves the selective modification of pre-existing 1H-pyrrolo[2,3-b]pyridine derivatives to introduce desired substituents. [, , ]
Molecular Structure Analysis
  • Planar Bicyclic System: The fused pyrrole and pyridine rings adopt a planar conformation, enhancing its ability to participate in π-π stacking interactions. []
  • Hydrogen Bond Donor and Acceptor: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor, facilitating interactions with biological targets. [, ]
  • Substituent Effects: The presence of substituents on either ring can significantly influence the electronic properties, conformation, and biological activity of the molecule. [, , ]
Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring readily undergoes electrophilic substitution reactions, enabling the introduction of various substituents at the 3- and 6-positions. [, ]
  • Nucleophilic Substitution: Halogenated derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can participate in nucleophilic substitution reactions, providing access to a wider range of functionalized analogs. [, ]
  • N-Alkylation and N-Acylation: The nitrogen atoms in both rings can be alkylated or acylated, allowing for the fine-tuning of physicochemical properties and biological activity. [, , , ]
Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives varies depending on the substitution pattern and the biological target. For instance, certain analogues based on this core structure have been synthesized and shown to possess oral anti-inflammatory activity. These compounds exhibit an inhibitory effect on the in vivo production of prostaglandin- and leukotriene-derived products, which are key mediators of inflammation. Interestingly, they do not show significant inhibitory activity against the cyclooxygenase and 5-lipoxygenase enzymes in vitro, suggesting a different mechanism of action1. Additionally, some derivatives have been identified as potent inhibitors of the gastric acid pump, which is crucial for the management of acid-related disorders2. Furthermore, pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety have shown antiproliferative activity against various cancer cell lines and tyrosine kinases, indicating their potential as anticancer agents6.

Applications in Various Fields

Pharmaceutical Applications

In the pharmaceutical industry, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their therapeutic potential. The anti-inflammatory properties of these compounds make them candidates for the treatment of inflammatory diseases1. The antiproliferative activity of certain derivatives suggests their application in cancer therapy, with some compounds showing high potency against tyrosine kinases involved in cancer cell proliferation6. Additionally, the inhibition of gastric acid secretion by these derivatives positions them as potential treatments for gastric ulcers and acid reflux2.

Agrochemical and Industrial Applications

Beyond pharmaceuticals, these compounds have also found use in agrochemicals and other industrial applications. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is used in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It is also a side-chain in the production of the fourth-generation antibiotic Cefpirome5.

Research and Development

The synthesis and study of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives continue to be an area of active research. New synthetic methods and routes are being developed to improve the yield and efficiency of producing these compounds. For instance, the acrolein route has been shown to have a better development prospect due to its high yield5. Additionally, the study of the fragmentation of these compounds under electron impact in mass spectrometry provides insights into their structural properties and decomposition pathways, which is valuable for the development of new derivatives with desired biological activities7.

GW876008

  • Compound Description: GW876008 is a potent and selective CRF-1 (corticotropin-releasing factor receptor 1) antagonist. It is noteworthy for containing the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety within its structure. The compound has been successfully synthesized on a pilot-plant scale (100 kg) for further development as a potential therapeutic agent. []
  • Relevance: This compound is directly relevant as it incorporates the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety as a central structural component. []

2,3-dihydrofuro[2,3-b]pyridines

  • Compound Description: This class of compounds represents a group of structurally similar heterocycles. They are prepared through a base-catalyzed cascade reaction involving N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines. []
  • Relevance: The 2,3-dihydrofuro[2,3-b]pyridines share a close structural resemblance to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, differing only in the replacement of the pyrrole nitrogen with an oxygen atom in the fused five-membered ring. This similarity highlights a potential avenue for exploring variations in the heterocyclic core while maintaining the overall structure. []

3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles

  • Compound Description: This group of compounds represents 4-azaindoline derivatives synthesized through an asymmetric synthesis method using chiral phase-transfer catalysts. The reaction exhibits high enantioselectivity and diastereoselectivity, making it valuable for preparing enantiomerically pure compounds. []
  • Relevance: These compounds are structurally analogous to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, with the key difference being the fusion of the pyrrolidine ring to the pyridine ring at the 3,2-positions instead of the 2,3-positions. This structural variation offers insights into the impact of the ring fusion pattern on the biological activity and properties of the compounds. []

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: This diverse group includes approximately 50 novel dihydropyrrolopyridines with fused 4-spirocyclic frameworks. The synthesis involves a one-pot, three-component reaction utilizing N-substituted 5-amino-3-cyanopyrroles, various carbonyl compounds, and active methylene compounds. []
  • Relevance: This broad class of derivatives holds direct relevance to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the shared core structure. The incorporation of diverse substituents on the pyrrolopyridine scaffold through the described synthetic method offers valuable insights into the structure-activity relationship of these compounds. []

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This specific compound is synthesized via a two-step process. First, 1H-pyrrolo[2,3-b]pyridine undergoes bromination followed by reductive dehalogenation to yield 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-ketone. This intermediate is then reduced and subjected to oxidative dehydrogenation to yield the final product. []
  • Relevance: This compound is a direct derivative of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with a bromine atom at the 5-position. The synthetic route employed to prepare this compound underscores the feasibility of selectively functionalizing the pyrrolopyridine core, potentially enabling the fine-tuning of its properties for various applications. []

(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

  • Compound Description: This compound served as a starting point for developing more potent Cdc7 kinase inhibitors. It exhibits moderate inhibitory activity against Cdc7 kinase, prompting further structural modifications to improve potency. []
  • Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, closely resembling the structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The presence of the imidazolone ring and the phenyl ring connected via a methylene linker offers valuable insights into the structural features that could influence interactions with biological targets like Cdc7 kinase. []

[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]

  • Compound Description: This potent ATP-mimetic inhibitor of Cdc7 kinase exhibits an IC50 value of 7 nM. It represents a significant advancement from the lead compound (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one and highlights the effectiveness of structure-activity relationship studies. []
  • Relevance: Similar to the previous compound, this molecule also contains the 1H-pyrrolo[2,3-b]pyridine moiety, closely resembling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The presence of the thiazolone ring and the benzylamino substituent instead of the phenyl and imidazolone rings in the lead compound demonstrates the impact of structural modifications on improving the inhibitory potency against Cdc7 kinase. []

1-Alkyl- and 1-Aryl-2-amino-4-cyanopyrroles

  • Compound Description: These compounds act as precursors in the synthesis of 1H-pyrrolo[2,3-b]pyridines. The reaction involves condensation with various 1,3-dicarbonyl compounds, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid. []
  • Relevance: These compounds are considered structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as they are direct precursors in its synthesis. By reacting with various carbonyl compounds, these pyrrole derivatives highlight the versatility of synthesizing a diverse range of substituted 1H-pyrrolo[2,3-b]pyridines with potentially distinct biological activities. []

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Derivatives

  • Compound Description: This group represents novel derivatives of the pyrrolo[2,3-b]pyridine core, synthesized through a new, concise three-step approach starting from L-alanine. The significance of these derivatives lies in their potential as bioisosteres of quinolones, which are known for their biological activity. []
  • Relevance: These compounds are closely related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, sharing the core pyrrolo[2,3-b]pyridine structure. The presence of a carboxylic acid group at the 5-position and a keto group at the 4-position highlights the potential for introducing various functional groups onto the core structure to modulate its biological properties. []

6-(alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: This group of compounds is formed through cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols. []
  • Relevance: While these compounds possess a pyrrolopyridine core, their structure differs significantly from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the distinct arrangement of the pyrrole and pyridine rings and the presence of multiple substituents. This difference emphasizes the structural diversity within the broader class of pyrrolopyridines. []

Methyl 4,8-diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyrid ine-7-carboxylates

  • Compound Description: These compounds, featuring a novel fused heterocyclic scaffold, are formed by reacting 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with methyl mercaptoacetate. []
  • Relevance: These compounds, similar to the previous group, share the pyrrolopyridine core but differ significantly in structure from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of a fused thiophene ring and various substituents. This difference further highlights the vast structural diversity possible within pyrrolopyridine-containing compounds. []

4-Alkoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Derivatives

  • Compound Description: These compounds, specifically 2-(4-substituted)butyl derivatives, exhibit analgesic effects, suppress spontaneous locomotor activity, prolong barbiturate sleep, and decrease blood pressure. []
  • Relevance: Although these compounds share a pyrrolopyridine core with 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, their structure is significantly different due to the arrangement of the pyrrole and pyridine rings, the presence of two keto groups, and the alkoxy and butyl substituents. This difference highlights the diverse biological activities that can be achieved through modifications of the pyrrolopyridine scaffold. []

4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids

  • Compound Description: This group of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, targeting antibacterial activity. While most compounds showed limited activity, compound 10 exhibited promising antibacterial effects in vitro. []
  • Relevance: These compounds are closely related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, sharing the core pyrrolo[2,3-b]pyridine structure. The presence of a carboxylic acid group at the 5-position and a keto group at the 4-position highlights the impact of these functional groups on the biological activity of these compounds, particularly their antibacterial properties. []

Ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo [b] azepine-4-carboxylate

  • Compound Description: This compound is synthesized through the Beckmann or Schmidt rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate. It serves as a key intermediate in the synthesis of benzazepine derivatives, which can further rearrange into quinoline and pyrrolo[2,3-b]quinoline derivatives. []
  • Relevance: This compound is indirectly related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine through its role as a precursor to pyrrolo[2,3-b]quinoline derivatives. The synthetic pathway highlights the potential for using rearrangement reactions to access diverse heterocyclic systems, including those related to pyrrolopyridines. []

2,3,4,5-Tetrahydro-1,4-methano-1-methyl-5-phenyl-1H-benzo-[b] azepinium chloride

  • Compound Description: This compound reacts with primary or secondary amines to yield cis-tetrahydroquinoline derivatives, showcasing its utility as a synthetic building block. []
  • Relevance: This compound is indirectly related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine through its reactivity towards amines, potentially leading to the formation of structurally related compounds. Although not directly containing the pyrrolopyridine core, its reactivity highlights potential synthetic strategies for accessing related heterocyclic systems. []

trans-4,5-Dihydro-2-methylamino-5-phenyl-3H-benzo-[b] azepine-4-carboxylic acid

  • Compound Description: Upon heating, this compound undergoes rearrangement with the elimination of water to form a mixture of cis- and trans-2,3,3a,4-tetrahydro-1-methyl-2-oxo-4-phenyl-1H-pyrrolo[2,3-b]quinoline. []
  • Relevance: This compound is a direct precursor to pyrrolo[2,3-b]quinoline derivatives, showcasing its close structural relationship to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The rearrangement reaction highlights a synthetic route for accessing diverse heterocyclic systems, including those incorporating the pyrrolopyridine core, through ring expansion and functional group transformations. []

2-Methyl-2,4-diazaindene (2-methyl-pyrrolo[3,4-b]pyridine)

  • Compound Description: This compound is synthesized by oxidizing 2,3-dihydro-2-methyl-1H-2,4-diazaindene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. It exhibits enhanced stability compared to 2-methyl-2-azaindene in acidic conditions, aqueous solutions, and against aerial oxidation. []
  • Relevance: This compound is structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as it also contains a pyrrolopyridine core, although with a different arrangement of the rings (pyrrolo[3,4-b]pyridine). This structural variation offers insights into the effects of the ring fusion pattern on the stability and reactivity of these heterocyclic systems. []

2-Methyl-2,5-diazaindene (2-methyl-pyrrolo[3,4-c]pyridine).

  • Compound Description: This compound is prepared by oxidizing 2,3-dihydro-2-methyl-1H-2,5-diazaindene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Similar to its isomer, it exhibits enhanced stability compared to 2-methyl-2-azaindene. []
  • Relevance: This compound, while containing a pyrrolopyridine core, differs from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in the arrangement of the rings (pyrrolo[3,4-c]pyridine). This comparison highlights the impact of the ring fusion pattern on the properties of these heterocyclic systems. []
  • Compound Description: These compounds, particularly compound 13d, exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. []
  • Relevance: These compounds are considered structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of the pyrrolo[2,3-b]pyridine moiety within their structure. The incorporation of the pyrrolopyridine unit within a larger, more complex scaffold suggests its potential as a building block for designing novel antibacterial agents. []

N-((trans)-4-(((2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclo-hexyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11b)

  • Compound Description: This bitopic ligand acts as a potent dopamine D2 receptor (D2R) agonist, displaying 21-fold higher potency than the lead compound propyl aminoindane (2). It also exhibits 17-fold higher subtype selectivity for D2R over D4R. []
  • Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, closely resembling the structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Its potent agonist activity at D2R highlights the potential of incorporating this heterocyclic scaffold in designing ligands targeting dopamine receptors. []

3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride (L-745, 870)

  • Compound Description: This compound acts as a potent and selective dopamine D4 receptor antagonist. It effectively decreases the movement of Daphnia magna, suggesting a role for dopaminergic signaling in their swimming behavior. []
  • Relevance: This compound is structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of the 1H-pyrrolo[2,3-b]pyridine moiety within its structure. Its antagonist activity at the D4 receptor highlights the potential of this heterocyclic scaffold in designing compounds targeting dopamine receptors. []

1-Methyl-3-(1-methyl-4,5-dihydro-1/H-pyrazo1-3-yl)-1H-indole

  • Compound Description: This compound is synthesized through a novel three-component glyoxylation-decarbonylative Stille coupling sequence, showcasing the versatility of this reaction in constructing complex molecules. []
  • Relevance: While not directly containing the pyrrolopyridine core, this compound is relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as it utilizes a similar synthetic strategy involving indole, a structurally related heterocycle. The reaction highlights the potential for applying similar synthetic approaches to pyrrolopyridine systems. []

Dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate

  • Compound Description: This compound, potentially existing as its valence tautomer dimethyl 1,2,3-trimethyl-2-azabicyclo[3,2,0]hepta-3,6-diene-4,7-dicarboxylate, is formed via ring expansion of dimethyl 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate upon treatment with potassium t-butoxide. []
  • Relevance: While not containing a pyrrolopyridine core, this compound is relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as it demonstrates a ring expansion strategy that could potentially be applied to pyrrolopyridine systems, leading to the formation of novel heterocyclic structures. []

Methyl 1,2,5-trimethylpyrrole-3-carboxylate

  • Compound Description: This compound is formed upon photolysis of dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate. []
  • Relevance: While not containing a pyrrolopyridine core, this compound is relevant due to its synthesis from a rearranged product of a pyrrolopyridine-related compound. It demonstrates the potential for accessing diverse heterocyclic systems through skeletal rearrangements and ring contractions. []

3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (22)

  • Compound Description: This compound is a potent type II CDK8 inhibitor exhibiting significant antitumor activity against colorectal cancer in vivo. It achieves this by indirectly inhibiting β-catenin activity, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []
  • Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, closely resembling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Its potent CDK8 inhibitory activity highlights the potential of incorporating this heterocyclic scaffold in designing anticancer agents. []

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound is prepared through a one-pot, multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide. The compound incorporates both chromeno[2,3-b]pyridine and 5-aminopyrazole moieties, both of which are associated with various biological activities. []
  • Relevance: This compound, while not directly containing the pyrrolo[2,3-b]pyridine core structure, is relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of a closely related pyridine-fused heterocyclic system. The synthesis highlights the potential for utilizing multicomponent reactions to access complex heterocyclic compounds with potential biological applications. []

Nortopsentin Analogues, 1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: This group encompasses newly synthesized nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating promising anticancer activity against diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors, reducing DMPM cell proliferation and inducing apoptosis. The most potent compounds are 1f (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine), 3f (3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine), and 1l (3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine). []
  • Relevance: These compounds are directly relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of the 1H-pyrrolo[2,3-b]pyridine core within their structures. Their potent antitumor activity, specifically against DMPM, highlights the potential of using the pyrrolo[2,3-b]pyridine scaffold for developing novel cancer therapeutics. []

7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives

  • Compound Description: This series of compounds was designed as potential anti-HIV-1 agents targeting the HIV-1 integrase enzyme. []
  • Relevance: While containing a pyrrolopyridine core, this group differs significantly in structure from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the arrangement of the pyrrole and pyridine rings, the presence of two keto groups, and the carboxylate substituent. The design of these compounds highlights the adaptability of the pyrrolopyridine scaffold for targeting diverse therapeutic areas. []

2-[(1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (1)

  • Compound Description: This compound is a key pharmaceutical intermediate. Its synthesis involves a regioselective chlorination of 7-azaindole, followed by a palladium-catalyzed cyanation/reduction sequence to introduce the aminomethyl moiety. []
  • Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, closely resembling 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Its importance as a pharmaceutical intermediate showcases the potential of this heterocyclic scaffold in medicinal chemistry. []

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

  • Compound Description: This series of compounds was developed as selective and potent phosphodiesterase 4B (PDE4B) inhibitors. Compound 11h exhibits promising activity and selectivity for PDE4B, suggesting its potential as a therapeutic agent for CNS diseases. []
  • Relevance: These compounds are structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the shared 1H-pyrrolo[2,3-b]pyridine core structure. The development of these compounds highlights the potential of this scaffold for designing inhibitors targeting various enzyme families. []

4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a direct derivative of 1H-pyrrolo[2,3-b]pyridine, prepared through regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange. []
  • Relevance: This compound is structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, differing only by the presence of a fluorine atom at the 4-position. This modification showcases the possibility of introducing halogens into the pyrrolopyridine core, potentially modulating its electronic properties and reactivity. []
  • Compound Description: This series of compounds exhibited cytotoxic activity, with most showing significant potency (IC50 values under 10 µM). The structure-activity relationship analysis identified essential features for activity, paving the way for designing new potent inhibitors. []
  • Relevance: These compounds are directly relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as they share the core 1H-pyrrolo[2,3-b]pyridine structure. Their cytotoxic activity and the identified structure-activity relationships provide valuable insights for developing novel therapeutic agents based on this scaffold. []
  • Compound Description: This group of compounds represents a series of pyrrolo[2,3-b]pyridine derivatives designed as potent and selective inhibitors of HNE, a protease involved in various respiratory diseases. []
  • Relevance: These compounds are structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the shared 1H-pyrrolo[2,3-b]pyridine core structure. Their design and evaluation as HNE inhibitors highlight the potential of this scaffold in developing therapeutics for inflammatory and respiratory diseases. []

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113)

  • Compound Description: This compound is a dopamine D4 antagonist used as a structural template in a comparative molecular field analysis (CoMFA) study. []
  • Relevance: While not containing a pyrrolopyridine core, this compound is relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine because it shares structural similarities with other D4 antagonists that do incorporate this scaffold, as evidenced by the CoMFA study. This inclusion suggests potential bioisosteric relationships between these different heterocyclic systems in the context of dopamine receptor binding. []
  • Compound Description: This study focused on synthesizing and evaluating the biological activity of various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. The researchers discovered a correlation between the fungicidal activity of these derivatives against Pyricularia oryzae (the fungus causing rice blast) and their calculated ionization potentials. []
  • Relevance: These compounds are directly relevant to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as they share the core 1H-pyrrolo[2,3-b]pyridine structure. The exploration of these derivatives for their fungicidal properties highlights the potential of this scaffold in agricultural applications. []
  • Compound Description: This study focused on developing novel immunomodulators targeting JAK3 for treating immune diseases. The researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and found that introducing a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly enhanced JAK3 inhibitory activity. []
  • Relevance: These compounds are directly related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as they share the 1H-pyrrolo[2,3-b]pyridine core. The research demonstrates the potential for modifying this scaffold to create potent and selective JAK3 inhibitors, paving the way for new treatments for immune-related disorders. []

1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

  • Compound Description: Researchers designed and synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression. []
  • Relevance: These compounds are structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine through the presence of the 1H-pyrrolo[2,3-b]pyridine moiety. This research highlights the potential of this scaffold in developing new anticancer agents targeting FGFR signaling pathways. []

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

  • Compound Description: This group of compounds, characterized by a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, was synthesized using Fischer indole cyclization in polyphosphoric acid. The method offers a straightforward approach for introducing alkyl or aryl substituents at the 2- and 3-positions of the 5-bromo-7-azaindole scaffold. []
  • Relevance: These compounds are closely related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, sharing the core pyrrolo[2,3-b]pyridine structure with additional substituents and a bromine atom at the 5-position. The synthesis highlights the versatility of Fischer indole cyclization for accessing diversely substituted pyrrolopyridines. []

N-Oxide of 1H-Pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, formed by oxidation of the pyrrole nitrogen. It serves as a versatile intermediate for regioselective functionalization of the pyrrolopyridine core. []
  • Relevance: This compound is a direct derivative of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with an oxidized pyrrole nitrogen. Its use as a key intermediate in regioselective functionalization highlights the potential for modifying the pyrrolopyridine scaffold for various applications. []
  • Compound Description: Researchers identified a novel class of diacylglycerol acyltransferase 2 (DGAT2) inhibitors based on a substituted 1H-pyrrolo[2,3-b]pyridine core. []
  • Relevance: These compounds are structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, sharing the core 1H-pyrrolo[2,3-b]pyridine structure. This discovery highlights the potential of this scaffold in developing therapeutics for metabolic diseases associated with excessive triglyceride levels. []

Functionalized 1H-Pyrrolo[2,3-b]pyridines

  • Compound Description: This broad category encompasses various derivatives of 1H-pyrrolo[2,3-b]pyridine modified at different positions. For instance, introducing amino groups at the 6-position leads to multidentate agents. In contrast, modifications at the 3-position include the synthesis of 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine], the corresponding 3,3′-thio compound, and 3-carboxyethenyl- and 3-vinyl-7-azaindoles. []
  • Relevance: These compounds are directly related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as they share the core 1H-pyrrolo[2,3-b]pyridine structure. The diverse functionalization strategies employed in this study highlight the versatility of this scaffold for accessing a wide range of derivatives with potential applications in various fields, including agrochemicals and functional materials. []
  • Compound Description: This study involved synthesizing and evaluating the cytotoxicity of new (dimethylamino)-functionalized and 7-azaindole-substituted 'titanocene' complexes. []
  • Relevance: These compounds are structurally related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine due to the presence of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety within their structures. The incorporation of this heterocycle into the titanocene framework suggests its potential as a building block for developing novel anticancer agents. []

Properties

CAS Number

10592-27-5

Product Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9)

InChI Key

ZFFYPGZDXUPKNK-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=CC=N2

Canonical SMILES

C1CNC2=C1C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.